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molecular formula C6H7N3OS B131969 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 770-31-0

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No. B131969
M. Wt: 169.21 g/mol
InChI Key: FGONQMFYFJRAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642255B2

Procedure details

To a stirred solution of 4-amino-2-methylsulfanyl-pyrimidine-5-carbonitrile (4.50 g, 27.1 mmol) in 120 mL of THF is slowly added 27 mL of a 1 M solution of diisobutyl-aluminum hydride in dichloromethane for 5 minutes at 0° C. The ice bath is removed, and an additional 27 mL of 1M solution of diisobutylaluminum hydride in dichloromethane is added. After 30 minutes an additional 13 mL of 1 M solution of diisobutylaluminum hydride in dichloromethane is added. After 30 minutes the reaction is carefully quenched by the addition of 45 mL of methanol. This mixture is partitioned between 250 mL of EtOAc and 160 mL of 1 N HCl. The aqueous layer is treated with 80 mL of 2 N NaOH and extracted with EtOAc. The organic layer is dried over MgSO4, filtered, concentrated under reduced pressure and purified by flash column chromatography (SiO2, EtOAc/hexane=1/3) to give pure 4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (1.80 g, 39%) as a white solid.
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#N)=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1.[H-].C([Al+]CC(C)C)C(C)C.C1C[O:25]CC1>ClCCl>[NH2:1][C:2]1[C:7]([CH:8]=[O:25])=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
NC1=NC(=NC=C1C#N)SC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
The ice bath is removed
ADDITION
Type
ADDITION
Details
an additional 27 mL of 1M solution of diisobutylaluminum hydride in dichloromethane is added
ADDITION
Type
ADDITION
Details
After 30 minutes an additional 13 mL of 1 M solution of diisobutylaluminum hydride in dichloromethane is added
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After 30 minutes the reaction is carefully quenched by the addition of 45 mL of methanol
Duration
30 min
CUSTOM
Type
CUSTOM
Details
This mixture is partitioned between 250 mL of EtOAc and 160 mL of 1 N HCl
ADDITION
Type
ADDITION
Details
The aqueous layer is treated with 80 mL of 2 N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (SiO2, EtOAc/hexane=1/3)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC=C1C=O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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